![molecular formula C19H18O4 B1294455 Fluorene-9,9-dipropionic acid CAS No. 4425-95-0](/img/structure/B1294455.png)
Fluorene-9,9-dipropionic acid
Overview
Description
Fluorene-9,9-dipropionic acid is a derivative of fluorene, a polycyclic aromatic hydrocarbon known for its unique properties and applications, particularly in the field of luminescent materials and organic electronics. The research on fluorene derivatives has shown their potential as acid-sensing fluorophores, intermediates in bacterial catabolism, and as precursors for the synthesis of organic light-emitting diode (OLED) materials .
Synthesis Analysis
The synthesis of fluorene derivatives has been achieved through various methods. For instance, 9-(cycloheptatrienylidene)fluorene derivatives were synthesized using Suzuki or Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . Another approach involved the intramolecular hydroarylation of 2-phenylbenzylidenemalonic acids to produce fluorene-9-malonic acid and its derivatives under mild conditions . Additionally, 9,9-dimethyl-9H-fluoren-2-ylboronic acid was synthesized from fluorene using a sequence of bromination, methylation, and Grignard reaction, highlighting the versatility of fluorene as a starting material .
Molecular Structure Analysis
The molecular structure of fluorene derivatives has been extensively studied. For example, the crystal structure of 9-(diphenylmethylidene)fluorene revealed significant structural changes upon reduction, such as the stretching of the central carbon-carbon bond and the twisting of the molecular halves . Similarly, the structure of 9,9-dipropionitrilefluorene was determined through X-ray diffraction, showing that the fluorene system's three fused rings are almost coplanar, and the propionitrile groups are perpendicular to the fused-ring system .
Chemical Reactions Analysis
Fluorene derivatives undergo various chemical reactions that are crucial for their applications. The acid-triggered "switch on" of fluorescence in 9-(cycloheptatrienylidene)fluorene derivatives is an example of a chemical reaction that is useful for sensing applications in acidic environments . The bacterial catabolism of fluorene involves angular dioxygenation, leading to the formation of 1,1a-dihydroxy-1-hydrofluoren-9-one, which is an intermediate and not a dead-end product, indicating its role in further metabolic pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. The luminescent properties of these compounds make them suitable for the development of OLED materials, as demonstrated by the synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid . The catalytic synthesis of 9,9-bis(4-hydroxyphenyl) fluorene using heteropoly acid highlights the importance of environmentally friendly catalysts in chemical synthesis and the potential for high purity and yield of the final product .
Scientific Research Applications
1. Structural and Crystallographic Studies
Fluorene-9,9-dipropionic acid and its derivatives exhibit interesting structural properties. For instance, in the fluorene ring system, the ethoxycarbonyl-ethyl groups are nearly perpendicular to the fluorene plane, which is significant for understanding molecular interactions and crystal structures (Hu, Liu, Tian, Liu, & Liu, 2006).
2. Applications in Organic Electronics
Fluorene-based oligomers, using 9,9-dialkyl-functionalized fluorenes as monomers, have been developed to enhance the thermal stability of hole-transport materials in organic light-emitting diodes (OLEDs). These oligomers exhibit high glass-transition temperatures, making them suitable for use in electronic devices (Kimura, Kurata, Sawaki, Toba, Enokida, & Takagi, 2007).
3. Photophysical Properties
Diphenylaminofluorene-based materials demonstrate significant photophysical properties, including two-photon absorption spectra, making them potential candidates for applications in photonics and optoelectronics (Belfield, Morales, Hales, Hagan, Stryland, Chapela, & Percino, 2004).
4. Environmental Applications
The oxidation of fluorene by fungal cultures, specifically Phanerochaete chrysosporium, has been studied. This process is significant in understanding the biodegradation of polycyclic aromatic hydrocarbons, an important environmental consideration (Bogan, Lamar, & Hammel, 1996).
Mechanism of Action
Target of Action
Fluorene-9,9-dipropionic acid, also known as 4,4′-(9-Fluorenylidene) diphenol or BPFL, is a novel bisphenol A substitute used in the plastics industry . It is an organic synthesis intermediate and a potential endocrine disruptor It has been found to have deleterious effects on porcine sertoli cells (scs), which play critical roles in the maintenance and regulation of spermatogenesis .
Mode of Action
It has been observed that it can induce impairments in porcine scs in a dose-dependent manner . This suggests that the compound interacts with its targets, leading to changes in cell viability, proliferation, and apoptosis .
Biochemical Pathways
This compound appears to affect several biochemical pathways. Exposure to this compound has been found to induce oxidative stress, mitochondrial membrane potential dysfunction, and DNA damage accumulation . It also induces endoplasmic reticulum stress and apoptosis . In the context of fluorene degradation, the catabolic intermediates identified include 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid .
Result of Action
The result of this compound’s action is primarily observed at the cellular level. It has been found to inhibit porcine SC proliferation and induce apoptosis . Furthermore, it causes oxidative stress, mitochondrial membrane potential dysfunction, and DNA damage accumulation . These effects can lead to impairments in the cells, affecting their function and viability .
Safety and Hazards
Future Directions
Fluorene-9,9-dipropionic acid and its derivatives have potential applications in various fields. For instance, 4,4′-(9-Fluorenylidene) diphenol, also known as BHPF and fluorene-9-bisphenol, is a novel bisphenol A substitute used in the plastics industry as an organic synthesis intermediate and is a potential endocrine disruptor .
properties
IUPAC Name |
3-[9-(2-carboxyethyl)fluoren-9-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c20-17(21)9-11-19(12-10-18(22)23)15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8H,9-12H2,(H,20,21)(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIAEALBBMNFIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCC(=O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196083 | |
Record name | Fluorene-9,9-dipropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4425-95-0 | |
Record name | 9H-Fluorene-9,9-dipropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4425-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluorene-9,9-dipropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425950 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,9'-Fluorenedipropionic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68859 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluorene-9,9-dipropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50196083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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